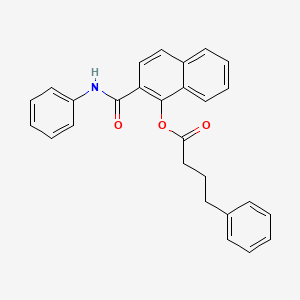
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is a complex organic compound that belongs to the class of naphthalenes and carbamates This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-phenylbutanoic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Aplicaciones Científicas De Investigación
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or antifungal agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell lysis and death. The compound may also interfere with metabolic pathways critical for bacterial survival .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene and carbamate structure but differ in the substitution pattern on the phenyl ring.
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with potential antimicrobial properties.
Uniqueness
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with phenylcarbamoyl and phenylbutanoate groups makes it a versatile compound for various applications .
Actividad Biológica
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H23NO3
- Molecular Weight : 409.485 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
The compound's mechanism of action is believed to involve:
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that the compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its anti-inflammatory potential.
-
Anticancer Effects :
- A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
-
Mechanistic Insights :
- The compound was found to activate apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C27H23NO3 | Anti-inflammatory, anticancer |
| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide | C20H22N4O3 | ACC inhibitor, PPAR agonist |
| Sodium phenylbutyrate | C10H11NaO3 | HDAC inhibitor |
Propiedades
Fórmula molecular |
C27H23NO3 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[2-(phenylcarbamoyl)naphthalen-1-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-25(17-9-12-20-10-3-1-4-11-20)31-26-23-16-8-7-13-21(23)18-19-24(26)27(30)28-22-14-5-2-6-15-22/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
Clave InChI |
UJEYUZNFZNFBOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















